REACTION_SMILES
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[CH3:20][C:21](=[O:22])[CH3:23].[O:1]1[CH2:2][O:3][c:4]2[c:5]1[cH:6][cH:7][c:8]([CH:10]1[CH2:11][CH2:12][C:13]3([O:14][CH2:17][CH2:16][O:15]3)[CH2:18][CH2:19]1)[cH:9]2>>[O:1]1[CH2:2][O:3][c:4]2[c:5]1[cH:6][cH:7][c:8]([CH:10]1[CH2:11][CH2:12][C:13](=[O:14])[CH2:18][CH2:19]1)[cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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c1cc2c(cc1C1CCC3(CC1)OCCO3)OCO2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc2c(cc1C1CCC3(CC1)OCCO3)OCO2
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Name
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Type
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product
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Smiles
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O=C1CCC(c2ccc3c(c2)OCO3)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |